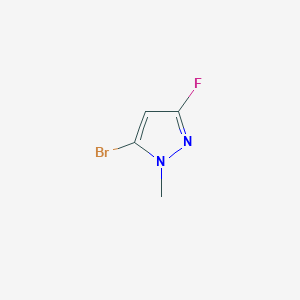![molecular formula C20H23NO4 B13895027 N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)
N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine is a compound with significant importance in the field of organic chemistry. It is characterized by the presence of a phenylpropyl group attached to the alanine amino acid, with a Cbz (carbobenzyloxy) protecting group. This compound is often used in peptide synthesis and as an intermediate in the production of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine typically involves the use of 2-bromo-4-chlorobutyric acid ethyl ester and benzene as raw materials. The process includes selective acetylation reactions and control of isomerization for straight-chain halogenated hydrocarbons. The preparation method involves the Friedel-Crafts reaction to produce 2-bromo-4-phenylbutyric acid ester, which is then used to synthesize this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications.
化学反応の分析
Types of Reactions
N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis and as an intermediate in the production of various organic compounds.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases.
Industry: Employed in the production of fine chemicals and as a building block for more complex molecules
作用機序
The mechanism of action of N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
N-[1-(S)-(+)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine: This compound shares a similar structure but has an ethoxycarbonyl group instead of a Cbz group.
N-Phthaloyl-DL-glutamic anhydride: Another compound used in peptide synthesis with a different protecting group.
Ethyl ®-(-)-2-hydroxy-4-phenylbutyrate: A related compound with a hydroxy group instead of an amino acid moiety
Uniqueness
N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine is unique due to its specific structure, which includes the Cbz protecting group. This group provides stability and selectivity in peptide synthesis, making it a valuable intermediate in the production of pharmaceuticals and other organic compounds.
特性
IUPAC Name |
2-[(1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-15(19(22)23)21-18(13-12-16-8-4-2-5-9-16)20(24)25-14-17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFXILKNOGXPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one hydrochloride](/img/structure/B13894949.png)
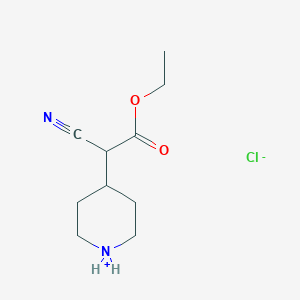
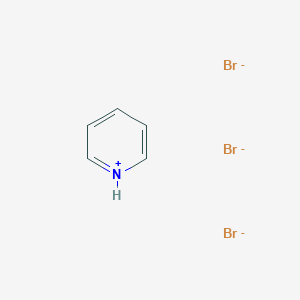
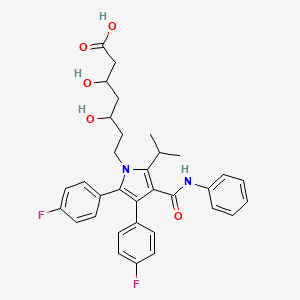


![Ethyl 5-chloro-7-oxo-4H-pyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13894990.png)
![4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B13894998.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13895001.png)
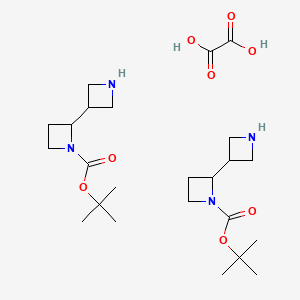
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)

